3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
The compound 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is an intricate molecule, notable for its unique structure that melds several aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions:
Formation of [1,1'-biphenyl]-4-carboxylic acid: : This is achieved through a Suzuki coupling reaction between 4-bromobenzoic acid and phenylboronic acid in the presence of a palladium catalyst.
Amino Coupling: : The obtained [1,1'-biphenyl]-4-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride, followed by coupling with 2,5-dimethoxyaniline under basic conditions to form the amide intermediate.
Benzofuran Ring Closure: : Finally, the intermediate undergoes a cyclization reaction to form the benzofuran ring, usually using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
On an industrial scale, these reactions are optimized for efficiency and yield:
Catalyst Optimization: : Use of high-activity palladium catalysts to enhance the coupling reactions.
Continuous Flow Synthesis: : Implementing continuous flow techniques to streamline the multi-step synthesis process, reducing reaction times and improving scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzofuran ring can undergo oxidation to form hydroxyl or ketone derivatives.
Reduction: : The biphenyl system and amide groups can be reduced under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the dimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Hydroxylated or Ketone Derivatives: : From oxidation reactions.
Amino or Alkyl Derivatives: : From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is useful in organic synthesis as a building block for more complex molecules. It also serves as a probe for studying reaction mechanisms due to its unique structure.
Biology
In biological research, this compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
Preclinical studies might explore its potential as a drug candidate, investigating its pharmacokinetics and pharmacodynamics properties.
Industry
In materials science, the compound's aromatic structure might lend itself to applications in organic electronics or as a component in high-performance polymers.
Mechanism of Action
The compound's effects are likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and biphenyl moieties can facilitate binding through π-π interactions, while the amide groups might form hydrogen bonds, stabilizing the compound within biological environments.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
3-([1,1'-biphenyl]-3-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
Uniqueness
The presence of both the [1,1'-biphenyl]-4-yl and benzofuran-2-carboxamide groups in the compound offers a unique combination of chemical properties, which could enhance its specificity and affinity for particular biological targets or improve its performance in industrial applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O5/c1-35-22-16-17-26(36-2)24(18-22)31-30(34)28-27(23-10-6-7-11-25(23)37-28)32-29(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,1-2H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOQJRZOJJZANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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